molecular formula C15H15N3O2 B6386023 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine CAS No. 1261910-64-8

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine

Cat. No.: B6386023
CAS No.: 1261910-64-8
M. Wt: 269.30 g/mol
InChI Key: MABHYWXQIYFJHR-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine typically involves the condensation of a suitable pyrimidine derivative with a pyrrolidine-containing reagent. One common method involves the reaction of 2-hydroxy-5-bromopyrimidine with 3-pyrrolidinylcarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine.

    Reduction: Formation of 2-hydroxy-5-(3-hydroxypyrrolidinylcarbonylphenyl)pyrimidine.

    Substitution: Formation of 2-amino-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine.

Scientific Research Applications

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)benzene
  • 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)quinoline
  • 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)indole

Uniqueness

2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14(18-6-1-2-7-18)12-5-3-4-11(8-12)13-9-16-15(20)17-10-13/h3-5,8-10H,1-2,6-7H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHYWXQIYFJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686878
Record name 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-64-8
Record name 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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